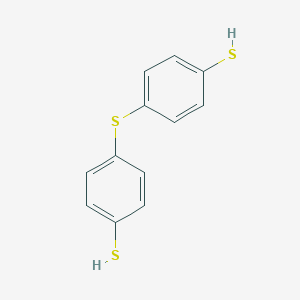

4,4'-Thiobisbenzenethiol

描述

Significance of Aromatic Dithiols in Advanced Chemical Systems

Aromatic dithiols, the class of molecules to which 4,4'-thiobisbenzenethiol belongs, are fundamental building blocks in several advanced chemical applications. Their importance stems from the unique properties of the thiol functional group attached to an aromatic scaffold.

The thiol groups are highly reactive and can serve as both hydrogen bond donors and acceptors. nih.gov This versatility allows them to participate in a wide range of chemical reactions. Aromatic dithiols are particularly well-suited for creating thiol-terminated self-assembled monolayers (SAMs). acs.org In this process, one thiol group binds to a substrate, typically a metal surface like gold, leaving the second thiol group exposed at the interface, ready for further chemical modification. acs.orgnih.gov This capability is crucial in molecular electronics, where the terminal thiol group can form a chemical link to metal nanowires. acs.org

Furthermore, in biochemistry, dithiols can mimic the function of protein disulfide isomerase, an enzyme with two thiols in its active site that aids in the correct folding of proteins containing disulfide bonds. scispace.com The use of aromatic dithiols in redox buffers has been shown to improve both the rate and yield of in-vitro protein folding compared to other agents. scispace.com Their unique photodynamics also allow them to be used as effective photoinitiators for various polymerization reactions under UV and visible light. acs.org

Overview of Research Trajectories for this compound

Research involving this compound is primarily concentrated in a few key areas, driven by its distinct molecular architecture.

Polymer Chemistry: A significant area of research is its use as a monomer in the synthesis of advanced polymers. It is particularly valuable in creating high-refractive-index polymers (HRIPs), which are essential for optical materials. It is also a key reactant in the production of poly(thioether ether imide)s, which are known for their thermal stability and mechanical strength. researchgate.net

Surface Science and Nanotechnology: The ability of this compound to form well-ordered self-assembled monolayers (SAMs) on metal surfaces, especially gold and silver, is extensively studied. nih.govrsc.org These SAMs can effectively passivate the metal surface. nih.gov The free thiol group on the outer surface of the monolayer provides a reactive site for covalently attaching metal nanoparticles, which is a method used to construct two- or three-dimensional nanostructures. nih.govresearchgate.net This has been demonstrated with both silver and gold nanoparticles. nih.gov

Biosensors and Spectroscopy: The interaction of this compound with metal nanoparticles has led to its use in developing highly sensitive biosensors. exlibrisgroup.com It is frequently employed as a molecular linker in Surface-Enhanced Raman Spectroscopy (SERS). nih.govrsc.org In a typical SERS application, the molecule forms a layer on a metal surface, and its interaction with an analyte can be detected with high sensitivity due to signal enhancement. rsc.orgresearchgate.net

Coordination Chemistry and Synthesis: The compound acts as a ligand, forming complexes with transition metals. cymitquimica.com It also serves as a chemical intermediate in the synthesis of other products, such as dyes. sigmaaldrich.com Various synthesis methods have been developed to produce high-purity this compound, often involving steps like esterification, etherification, and hydrolysis starting from materials like thiophenol. google.com

Table 2: Summary of Research Applications An interactive data table summarizing key research findings.

| Research Area | Application | Key Property Utilized |

| Polymer Chemistry | Synthesis of High-Refractive-Index Polymers (HRIPs) | High sulfur content and aromatic rings |

| Polymer Chemistry | Production of Poly(thioether ether imide)s | Reactivity of thiol groups with chlorophthalimides researchgate.net |

| Surface Science | Formation of Self-Assembled Monolayers (SAMs) | Strong affinity of thiol groups for metal surfaces (Au, Ag) nih.govrsc.org |

| Nanotechnology | Covalent linking of metal nanoparticles | Free terminal thiol group on SAMs nih.govresearchgate.net |

| Biosensors | Signal enhancement in SERS-based sensors | Molecular structure suitable for surface-enhanced Raman scattering rsc.orgresearchgate.net |

| Coordination Chemistry | Ligand for transition metal complexes | Presence of sulfur atoms capable of coordinating to metals cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(4-sulfanylphenyl)sulfanylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10S3/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLMOYPIVVKFHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)SC2=CC=C(C=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347255 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19362-77-7 | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Thiobisbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,4 Thiobisbenzenethiol

Established Synthetic Routes

The principal synthetic strategies for 4,4'-Thiobisbenzenethiol are centered around nucleophilic substitution reactions and condensation reactions involving sulfur-based reagents. These methods offer reliable and reproducible means to obtain the target compound.

Nucleophilic aromatic substitution (SNAr) reactions represent a common and versatile approach for the synthesis of diaryl sulfides, including the backbone of this compound. In this type of reaction, a nucleophilic sulfur species displaces a leaving group, typically a halide, from an activated aromatic ring. The presence of electron-withdrawing groups on the aromatic substrate facilitates this reaction.

A variety of sulfur-based linkers can be employed as nucleophiles. These include, but are not limited to, sodium sulfide (B99878) (Na₂S), sodium hydrosulfide (B80085) (NaSH), and various thiolates. The reaction conditions, such as solvent, temperature, and the nature of the base, play a crucial role in the efficiency of the C-S bond formation.

A general representation of this approach involves the reaction of an aryl halide with a sulfur nucleophile, as depicted in the following reaction scheme:

Ar-X + Nu-S⁻ → Ar-S-Nu + X⁻

Where:

Ar-X is the aryl halide.

Nu-S⁻ is the sulfur-based nucleophile.

A specific and practical example of a nucleophilic substitution route to this compound involves the reaction of 4-chlorothiophenol (B41493) with sodium sulfide. In this method, the sulfide ion acts as a nucleophile, displacing the chloride ions from two molecules of 4-chlorothiophenol to form the central thioether linkage. The reaction is typically carried out in a suitable solvent under reflux conditions to ensure the completion of the reaction.

2 Cl-C₆H₄-SH + Na₂S → HS-C₆H₄-S-C₆H₄-SH + 2 NaCl

| Reactant | Reagent | Solvent | Conditions | Product |

| 4-Chlorothiophenol | Sodium Sulfide (Na₂S) | Ethanol | Reflux | This compound |

Condensation reactions provide an alternative pathway to this compound. A notable example involves a multi-step synthesis commencing with thiophenol. This process entails the protection of the thiol group, followed by a reaction with a sulfur source like sulfur dichloride (SCl₂), and subsequent deprotection to yield the final product. google.com

The key steps in this synthetic sequence are: google.com

Esterification: Thiophenol is reacted with acetic anhydride (B1165640) to protect the thiol group as a thioacetate.

Etherification (Thioether Formation): The protected thiophenol derivative is then reacted with sulfur dichloride in the presence of a catalyst, such as iodine, to form the diaryl sulfide linkage.

Hydrolysis: The protecting acetyl groups are removed by hydrolysis, typically using a base like sodium hydroxide, to yield this compound.

This method offers a high yield and a relatively straightforward process. google.com

| Step | Reactants | Reagents | Key Conditions | Intermediate/Product |

| 1. Esterification | Thiophenol, Acetic Anhydride | - | Heating | S-phenyl thioacetate |

| 2. Etherification | S-phenyl thioacetate | Sulfur Dichloride, Iodine | Low temperature | 4,4'-Bis(acetylthio)diphenyl sulfide |

| 3. Hydrolysis | 4,4'-Bis(acetylthio)diphenyl sulfide | Sodium Hydroxide, then Hydrochloric Acid | Reflux | This compound |

Purification Techniques for High-Purity Research Applications

For high-purity research applications, purification of the synthesized this compound is a critical step. Recrystallization is a widely used and effective technique for this purpose. google.comumass.edu The principle of recrystallization relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. mt.comlibretexts.org

The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have a high solubility at its boiling point. miamioh.edu For this compound, suitable recrystallization solvents include benzene (B151609), toluene, petroleum ether, and cyclohexane. google.com The process generally involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified crystals are then collected by filtration. mt.comlibretexts.org

| Solvent | Suitability for Recrystallization of this compound |

| Benzene | Effective google.com |

| Toluene | Effective google.com |

| Petroleum Ether | Potentially Suitable google.com |

| Cyclohexane | Potentially Suitable google.com |

Considerations for Scalability in Research Synthesis

The scalability of a synthetic route is a crucial consideration when larger quantities of a compound are required for research purposes. When scaling up the synthesis of this compound, several factors need to be addressed to ensure safety, efficiency, and reproducibility.

For nucleophilic substitution reactions, such as the reaction of 4-chlorothiophenol with sodium sulfide, challenges in scalability can arise from mass and heat transfer limitations. Ensuring efficient mixing becomes critical to maintain a homogeneous reaction mixture and prevent localized overheating, which could lead to side reactions and reduced yields. The handling of potentially hazardous reagents and byproducts on a larger scale also necessitates careful planning and appropriate safety measures.

In the case of the multi-step condensation reaction, each step needs to be optimized for the larger scale. The exothermic nature of certain steps, for instance, may require more robust temperature control systems. Furthermore, the isolation and purification of intermediates and the final product at a larger scale might necessitate the use of different equipment and techniques compared to a laboratory-scale synthesis. For instance, filtration and drying processes will need to be adapted to handle larger volumes of material. A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step has been detailed, which provides insights into the practical aspects of scaling up similar reactions. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a cornerstone for the characterization of 4,4'-thiobisbenzenethiol, providing direct information about the covalent bonds and functional groups within the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound. The most characteristic absorption band in its FT-IR spectrum is the S-H stretching vibration, which confirms the presence of the thiol groups. This peak is typically observed as a weak but sharp band in the region of 2550-2600 cm⁻¹. The presence of aromatic rings is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1400-1600 cm⁻¹ range.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3030 | C-H Stretch | Aromatic Ring |

| ~2550 | S-H Stretch | Thiol (-SH) |

| ~1580 | C=C Stretch | Aromatic Ring |

| ~1475 | C=C Stretch | Aromatic Ring |

| ~1090 | C-S Stretch | Aryl Thioether/Thiol |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted Aromatic Ring |

Raman Spectroscopy, Including Surface-Enhanced Raman Scattering (SERS) for Adsorption and Molecular Orientation Studies

Raman spectroscopy provides complementary information to FT-IR and is particularly valuable for studying the adsorption behavior of this compound on metallic surfaces through Surface-Enhanced Raman Scattering (SERS). When adsorbed on gold or silver nanoparticle surfaces, the Raman signal is significantly amplified, allowing for detailed studies of molecular orientation.

Research has shown that this compound can adsorb to silver surfaces in several configurations, including single-end adsorption (forming a thiolate bond with one thiol group while the other remains free), double-end adsorption, and bridge-like adsorption. These different adsorption states result in distinct SERS spectra. For instance, in the case of single-end adsorption on a gold surface, the S-H stretching band appears around 2513 cm⁻¹, confirming the presence of a free, non-bonded thiol group. The absence of an S-S vibration indicates that the molecules form a monolayer without significant intermolecular disulfide bond formation. The enhancement of the C-S vibration at approximately 1064 cm⁻¹ and the aromatic C-H vibration around 3044 cm⁻¹ suggests that at least one benzene (B151609) ring is tilted with respect to the metal surface.

Table 2: Key SERS Peaks and Inferred Adsorption Behavior of this compound on a Gold Surface

| Frequency (cm⁻¹) | Assignment | Inference |

|---|---|---|

| ~3044 | Aromatic ν(C-H) | Confirms presence of aromatic rings. |

| ~2513 | ν(S-H) | Indicates a free, non-bonded thiol group, suggesting single-end adsorption. |

| ~1585 | ν(C=C) | Aromatic ring stretching mode. |

| ~1064 | ν(C-S) | Enhanced signal suggests interaction of sulfur with the metal surface. |

| ~910 | δ(C-S-H) | In-plane bending of the free thiol group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), the protons on the aromatic rings typically appear as a set of multiplets in the range of 7.1 to 7.4 ppm. The thiol proton (-SH) gives rise to a singlet, which is typically found further upfield. One source indicates a singlet at approximately 3.46 ppm for the thiol proton and aromatic signals around 7.18 ppm. The exact position of the thiol proton signal can vary and it can be confirmed by D₂O exchange, which causes the peak to disappear.

The ¹³C NMR spectrum provides information on the carbon skeleton. The aromatic carbons will show distinct signals in the typical aromatic region (approximately 120-140 ppm). Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. Carbons directly bonded to sulfur atoms (C-S) will have their chemical shifts influenced by the electronegativity and bonding environment of the sulfur.

Table 3: NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | ~7.18 (m) | Aromatic protons (Ar-H) |

| ¹H | ~3.46 (s) | Thiol protons (-SH) |

| ¹³C | ~125-135 | Aromatic carbons (Ar-C) |

Note: Specific ¹³C NMR chemical shift values are dependent on experimental conditions and were not precisely detailed in the surveyed literature.

Mass Spectrometry Techniques (e.g., High-Resolution ESI-MS)

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. In techniques like GC-MS, the molecule typically shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 250.4 g/mol ).

The fragmentation pattern provides structural information. Common fragments observed in the mass spectrum of this compound include ions at m/z 184 and 141. High-Resolution Mass Spectrometry (HRMS), often with a soft ionization source like Electrospray Ionization (ESI), can be used to determine the exact mass, which allows for the unambiguous confirmation of the molecular formula (C₁₂H₁₀S₃).

Table 4: Key Mass Spectrometry Data (GC-MS) for this compound

| m/z | Relative Intensity | Possible Fragment |

|---|---|---|

| 250 | 100% (Base Peak) | [C₁₂H₁₀S₃]⁺ (Molecular Ion) |

| 184 | High | Fragment from loss of two SH groups |

| 141 | High | Fragment from cleavage of the thioether bond |

Chromatographic Methods (e.g., HPLC, GPC) for Purity Assessment and Molecular Weight Determination

Chromatographic techniques are essential for assessing the purity of this compound and for determining the molecular weight of polymers synthesized from it.

High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the synthesized compound. Using a suitable column (e.g., C18) and mobile phase, a single sharp peak indicates a high degree of purity. Gas Chromatography (GC) is also utilized, with purity levels often reported to be above 98%. tcichemicals.com

Gel Permeation Chromatography (GPC) is the primary technique for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. Since this compound is a monomer used in the synthesis of high-performance polymers like poly(thioether)s, GPC is crucial for characterizing the resulting macromolecules. The analysis provides the number average molecular weight (Mₙ) and weight average molecular weight (Mₙ) by comparing the elution time of the polymer to that of known standards.

Thermal Analysis Techniques

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties of this compound, such as its melting point and thermal stability.

DSC measures the heat flow into or out of a sample as a function of temperature. For this compound, the DSC thermogram would show a sharp endothermic peak corresponding to its melting point, which is reported to be in the range of 112-114 °C. The shape and temperature of this peak can also provide information about the sample's crystallinity and purity.

TGA measures the change in mass of a sample as a function of temperature. A TGA curve for this compound would show the onset temperature of decomposition, indicating its thermal stability. This is particularly important for its application in synthesizing thermally stable polymers. The analysis is typically run under an inert atmosphere (e.g., nitrogen) to study the degradation profile of the material itself. While specific TGA data for the monomer is not detailed in the available literature, polymers synthesized from it are noted for their high thermal stability.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a crucial technique for evaluating the thermal stability of materials by measuring changes in mass as a function of temperature. impactanalytical.com For polymers derived from this compound, TGA provides critical data on their decomposition temperatures, which is indicative of their operational limits in high-temperature applications.

Detailed research into a series of poly(thioether ether imide)s (PTEIs) synthesized using this compound has demonstrated the excellent thermal stability imparted by this monomer. researchgate.net The thermal stability is typically reported as T₅%, the temperature at which 5% weight loss occurs. For these PTEIs, the T₅% values were observed to be above 500°C in both nitrogen and air atmospheres, highlighting their robust thermal characteristics. researchgate.net The high thermal stability is attributed to the presence of strong aromatic and thioether linkages in the polymer backbone. researchgate.net

The following table summarizes the thermal stability data for various PTEIs derived from this compound and different isomeric bis(chlorophthalimide)s. researchgate.net

| Polymer Code | T₅% (°C) in Nitrogen | T₅% (°C) in Air |

| a | 529 | 534 |

| b | 524 | 527 |

| c | 518 | 519 |

| d | 512 | 511 |

| e | 509 | 508 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Cross-linking Behavior

Differential Scanning Calorimetry (DSC) is employed to investigate the thermal transitions of a material, such as the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc). It is particularly useful for characterizing the cross-linking (curing) behavior of thermosetting polymers, where it can measure the heat evolved during the reaction. nih.govmdpi.com

In the context of polymers synthesized with this compound, DSC is instrumental in determining their glass transition temperatures. The Tg is a critical parameter as it defines the upper-temperature limit for the material's application in a rigid state. For the series of poly(thioether ether imide)s (PTEIs) derived from this compound, the Tg values were found to be in the range of 196–236°C. researchgate.net This range indicates that the polymers maintain their structural integrity and mechanical properties up to these high temperatures. The variation in Tg among the different PTEIs is influenced by the specific isomeric structure of the bis(chlorophthalimide) co-monomer used in the synthesis, which affects the polymer chain's flexibility and packing. researchgate.net

The data below presents the glass transition temperatures for these PTEIs. researchgate.net

| Polymer Code | Glass Transition Temperature (Tg) (°C) |

| a | 236 |

| b | 225 |

| c | 216 |

| d | 203 |

| e | 196 |

Surface-Sensitive Analytical Techniques

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Bonding States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When this compound is used to form self-assembled monolayers (SAMs) on metal surfaces like gold, XPS is invaluable for confirming the bonding mechanism.

The analysis focuses on the high-resolution spectrum of the sulfur (S 2p) region. The this compound molecule contains two types of sulfur atoms: two thiol sulfur atoms (-SH) and one thioether sulfur atom (-S-). When a SAM is formed on a gold surface, one of the thiol groups deprotonates and forms a covalent bond with the gold (Au-S thiolate). The other thiol group may remain free at the monolayer's surface. researchgate.netnih.gov

The XPS S 2p spectrum can distinguish between these different sulfur environments based on their binding energies:

Thiolate Sulfur (Au-S): A peak at a binding energy of approximately 162.0-162.5 eV is characteristic of a sulfur atom covalently bonded to a gold surface. researchgate.netthermofisher.com

Free Thiol Sulfur (-SH): A peak at a higher binding energy, around 163.4-164.0 eV, corresponds to the unbonded, free thiol groups. researchgate.netthermofisher.com

Thioether Sulfur (-S-): The thioether sulfur atom in the backbone of the molecule is expected to have a distinct binding energy, typically different from both the thiolate and free thiol.

Studies have used XPS to confirm that when this compound forms a monolayer on gold, it primarily binds through one of its thiol groups, leaving the other available for further functionalization. researchgate.netnih.gov XPS has also been used to show that the free thiol groups on the surface can react with ions like Cu²⁺, which are then detected in the Cu(I) oxidation state on the surface. acs.org

| Sulfur Chemical State | Typical S 2p Binding Energy (eV) |

| Metal Sulfide (B99878) (e.g., Thiolate on Gold) | ~161.5 - 162.5 |

| Thiol / Disulfide (R-SH) | ~163.4 - 164.0 |

Atomic Force Microscopy (AFM) for Surface Morphology of Monolayers

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to image and measure properties of surfaces at the nanoscale. longdom.orgunibas.ch For self-assembled monolayers (SAMs) of this compound, AFM provides direct visualization of the surface topography, allowing for the assessment of monolayer quality, coverage, and the presence of defects. researchgate.netnih.gov

AFM studies on this compound SAMs formed on gold substrates have been conducted to give details about the surface morphology. acs.org The technique can reveal the grain structure of the underlying gold substrate and how the monolayer forms over this landscape. High-quality SAMs are expected to show a smooth and uniform surface over large areas. Conversely, AFM can identify defects such as pinholes, domain boundaries, or areas of incomplete monolayer formation. nih.gov The passivating quality of the TBBT monolayer against electrochemical reactions has been correlated with a low ratio of pinhole defects, as observed in AFM and electrochemical studies. nih.govacs.org By providing topographical images, AFM complements other techniques like XPS and electrochemistry to build a comprehensive understanding of the structure and integrity of this compound monolayers. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 4,4 Thiobisbenzenethiol

Redox Chemistry of Thiol Groups

The thiol groups of 4,4'-Thiobisbenzenethiol are redox-active and can undergo oxidation to form disulfide bonds (-S-S-). This transformation is a key reaction in the chemistry of thiols and can be initiated by a range of oxidizing agents. The oxidation process involves the removal of a hydrogen atom from each of two thiol groups, which then couple to form a disulfide linkage. This can occur intramolecularly to form a cyclic disulfide or, more commonly, intermolecularly to create oligomeric or polymeric structures linked by disulfide bridges.

The redox potential of the thiol groups in this compound is a critical parameter that governs the ease of this oxidation. While specific electrochemical data for this compound is not extensively detailed in readily available literature, aromatic thiols generally exhibit oxidation potentials that are influenced by the electronic nature of the aromatic ring. The diphenyl sulfide (B99878) core of this compound can influence the electron density at the sulfur atoms, thereby affecting their susceptibility to oxidation.

In the context of self-assembled monolayers (SAMs) on gold surfaces, the thiol groups of this compound chemisorb to the gold, a process that involves an oxidative addition of the S-H bond to the gold surface, resulting in a thiolate-gold bond. The remaining free thiol group on the outer surface of the monolayer can then undergo further redox reactions. The use of aromatic dithiols like this compound in redox buffers has been shown to enhance the rate and yield of in-vitro protein folding, a process that relies on the correct formation of disulfide bonds.

Nucleophilic Substitution Reactions

The thiol groups of this compound, or more accurately their corresponding thiolate anions, are potent nucleophiles and can participate in nucleophilic substitution reactions. A significant application of this reactivity is in the synthesis of poly(thioether ether imide)s (PTEIs). researchgate.net In these reactions, this compound acts as a nucleophilic monomer that reacts with electrophilic monomers, such as isomeric bis(chlorophthalimide)s, via a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.net

The reaction proceeds by the deprotonation of the thiol groups with a base to form the more nucleophilic thiolate anions. These thiolates then attack the electron-deficient aromatic rings of the bis(chlorophthalimide)s at the carbon atom bearing the chloro leaving group. The presence of electron-withdrawing imide groups on the electrophilic monomer activates the aromatic ring towards nucleophilic attack, facilitating the substitution. This step-growth polymerization results in the formation of high-performance polymers with a backbone containing thioether, ether, and imide linkages. The properties of the resulting PTEIs, such as thermal stability and solubility, are influenced by the isomeric structure of the bis(chlorophthalimide) monomer used. researchgate.net

| Reactant 1 | Reactant 2 | Polymer Product | Reaction Type |

| This compound | Isomeric Bis(chlorophthalimide)s | Poly(thioether ether imide)s | Nucleophilic Aromatic Substitution |

Thiol-Disulfide Exchange Reactions

Thiol-disulfide exchange is a characteristic reaction of thiols and disulfides, where a thiolate anion attacks a disulfide bond, cleaving it and forming a new disulfide bond and a new thiolate. This reaction is reversible and plays a crucial role in various biological processes, such as protein folding and redox signaling. While specific kinetic studies on this compound in thiol-disulfide exchange reactions are not widely reported, its bifunctional nature, possessing two thiol groups, allows it to participate in such exchanges.

In a thiol-disulfide exchange reaction, one of the thiol groups of this compound can be deprotonated to a thiolate, which can then react with a disulfide-containing molecule. This would result in the formation of a mixed disulfide and the release of a new thiolate. Given that this compound has two thiol groups, it can potentially act as a cross-linking agent or be involved in polymerization through a series of thiol-disulfide exchange steps, leading to the formation of poly(disulfide)s. The equilibrium of these reactions is dependent on the relative concentrations of the reactants and products, as well as their respective redox potentials. In biochemistry, dithiols can mimic the function of protein disulfide isomerase, an enzyme with two thiols in its active site that aids in the correct folding of proteins containing disulfide bonds.

Reaction with Metal Ions

The sulfur atoms in the thiol groups of this compound are soft Lewis bases and can readily coordinate to soft Lewis acidic metal ions, forming stable coordination complexes. cymitquimica.com This property makes this compound a versatile ligand in coordination chemistry. The deprotonation of the thiol groups to thiolates enhances their coordinating ability.

As a dithiol, this compound can act as a bidentate ligand, chelating to a single metal center, or as a bridging ligand, linking two or more metal centers to form polynuclear complexes or coordination polymers. The geometry of the resulting complexes is influenced by the coordination preferences of the metal ion, the steric bulk of the ligand, and the reaction conditions. The formation of such complexes can be detected and characterized by various spectroscopic techniques, such as UV-Vis, IR, and NMR spectroscopy, as well as X-ray crystallography. The ability of the thiol groups to form strong bonds with metal surfaces, such as gold, is a key aspect of its use in forming self-assembled monolayers.

| Metal Ion Type | Interaction | Potential Product |

| Transition Metals | Coordination | Metal-thiolate complexes/polymers |

| Gold Surfaces | Chemisorption | Self-assembled monolayers |

Thiol-Ene "Click" Reactions for Polymerization and Cross-linking

Thiol-ene "click" chemistry is a powerful and efficient method for polymer synthesis and modification, characterized by high yields, rapid reaction rates, and tolerance to a wide range of functional groups. This reaction involves the addition of a thiol to a carbon-carbon double bond (an "ene"), typically initiated by radicals or a base. This compound, as a dithiol, can serve as a monomer in thiol-ene polymerization reactions.

When reacted with monomers containing two or more "ene" functionalities (e.g., diacrylates, diallyl compounds), this compound can act as a cross-linker or participate in step-growth polymerization to form a three-dimensional polymer network. The reaction is typically initiated by photolysis of a photoinitiator, which generates radicals that abstract a hydrogen atom from the thiol group to form a thiyl radical. This thiyl radical then adds across the double bond of the "ene," generating a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol group, propagating the chain and forming the final thioether linkage. The properties of the resulting polymer, such as its mechanical strength, thermal stability, and refractive index, can be tailored by the choice of the "ene" comonomer and the reaction conditions. The high sulfur content and aromatic nature of this compound make it a candidate for the synthesis of high refractive index polymers.

| Thiol Monomer | Ene Monomer Type | Resulting Structure | Key Feature |

| This compound | Di- or multi-functional enes | Cross-linked polymer network | Formation of thioether linkages |

Polymer Science and Advanced Materials Engineering Applications

Synthesis of Specific Polymer Classes

Polyphenyl Polysulfides for Energy Applications

A notable application of 4,4'-Thiobisbenzenethiol is in the synthesis of polyphenyl polysulfides for energy storage, particularly as cathode materials in Lithium-Sulfur (Li-S) batteries. These batteries are of great interest due to their high theoretical energy density. However, they face challenges such as the dissolution of lithium polysulfides into the electrolyte, leading to capacity decay. colab.wsrsc.org

Researchers have synthesized a new class of polyphenyl polysulfides through a condensation reaction between this compound and elemental sulfur. rsc.orgnih.gov This approach creates a polymer backbone where sulfur is covalently bonded, thus mitigating the shuttle effect of soluble polysulfides. colab.ws The synthesis is typically carried out in a toluene/carbon disulfide mixture at room temperature. rsc.orgnih.gov

A key advantage of this method is the ability to tune the sulfur content in the resulting polymers by varying the molar ratio of TBBT to sulfur. rsc.org This allows for the optimization of the material's specific capacity. For instance, different molar ratios of TBBT to sulfur (e.g., 1:1, 1:2, 1:3, and 1:4) have been investigated to produce polymers with varying sulfur chain lengths. rsc.org The resulting rubbery polymers are easy to mold and can be cast into films. rsc.org

The electrochemical performance of these polyphenyl polysulfides as cathode materials in Li-S batteries has shown promising results. The covalent attachment of sulfur to the polymer framework enhances cycling stability by suppressing the dissolution of polysulfides. colab.ws

Below is a table summarizing the theoretical specific capacities of polyphenyl polysulfides synthesized with different molar ratios of this compound to sulfur.

| Polymer Designation | TBBT:Sulfur Molar Ratio | Theoretical Specific Capacity (mAh g⁻¹) |

| PPPS-11 | 1:1 | 215.8 |

| PPPS-12 | 1:2 | 382.2 |

| PPPS-13 | 1:3 | 514.5 |

| PPPS-14 | 1:4 | 622.1 |

Hyperbranched Polymers

This compound is also utilized in the synthesis of hyperbranched polymers, a class of three-dimensional macromolecules with a highly branched structure and a large number of terminal functional groups. These polymers exhibit unique properties such as low viscosity, good solubility, and multifunctionality.

The synthesis of hyperbranched polymers often involves the use of ABx type monomers, where 'A' and 'B' are functional groups that can react with each other. This compound can serve as a comonomer in these polymerization reactions. For instance, it can be reacted with monomers containing alkyne groups in a thiol-yne click polymerization to create hyperbranched polyvinyl sulfide (B99878) materials. This method is advantageous as it can proceed with a simple radical initiator, avoiding the need for expensive or toxic catalysts, and results in high polymer yields and molecular weights.

The resulting hyperbranched polymers are optically transparent and thermally stable. A significant feature of these materials is that their end-group composition can be readily adjusted by changing the feed ratio of the monomers. The incorporation of sulfur and the conjugated structures resulting from the thiol-yne reaction contribute to the high refractive indices of these materials. Furthermore, the hyperbranched architecture has been shown to provide better performance in terms of light reflection and chromatic dispersion compared to their linear counterparts.

Cross-linking Agents in Polymer Networks

The two thiol groups of this compound make it an effective cross-linking agent, enabling the formation of three-dimensional polymer networks from linear or branched polymers. This cross-linking process enhances the mechanical strength, thermal stability, and chemical resistance of the polymers.

This compound can be employed in thermal cross-linking processes. In this method, the polymer or prepolymer mixture containing TBBT is heated, which initiates the reaction between the thiol groups of TBBT and other reactive functional groups within the polymer chains, such as epoxy or vinyl groups. This leads to the formation of a cross-linked network. The efficiency of the cross-linking and the final properties of the thermoset can be controlled by the concentration of TBBT, the curing temperature, and the duration of the heating process.

This compound is also a key component in photopolymerization, particularly in thiol-ene and thiol-yne "click" reactions. These reactions are initiated by UV light in the presence of a photoinitiator and are known for their high efficiency and rapid reaction rates. The thiol groups of TBBT readily react with "ene" (alkene) or "yne" (alkyne) functional groups in other monomers or oligomers to form a cross-linked polymer network.

This UV-curing capability is particularly valuable for applications such as UV-Nanoimprint Lithography (UV-NIL), a high-resolution patterning technique. Resins formulated with this compound and other appropriate monomers can be used to create nano- and micro-scale structures with high fidelity. The rapid curing under UV light allows for a fast and efficient replication of patterns.

Optical Properties of Derived Polymers

The incorporation of this compound into polymer structures significantly influences their optical properties, most notably leading to a high refractive index.

Polymers with a high refractive index (HRI) are in demand for various optical applications, including lenses, optical adhesives, and encapsulants for light-emitting diodes (LEDs). The refractive index of a polymer is related to its molar refractivity and molar volume. The presence of sulfur atoms and aromatic rings in this compound contributes to a high molar refractivity.

When TBBT is used as a monomer in the synthesis of polymers such as poly(phenylene sulfide)s, polyimides, and polyvinyl sulfides, the resulting materials exhibit high refractive indices. For example, novel poly(phenylene sulfide)s prepared from 2-substituted-4,6-dichloro-1,3,5-triazine and this compound have shown high refractive index values. Similarly, polyimides synthesized from sulfur-containing diamines and dianhydrides, where TBBT is a precursor to the diamine, also exhibit high refractive indices.

The following table presents the refractive indices of some polymers derived from this compound.

| Polymer Type | Monomers | Refractive Index (n) | Wavelength (nm) |

| Poly(phenylene sulfide) | Triazine monomers and this compound | 1.6902–1.7169 | 633 |

| Episulfide-thiol polymer | Episulfide of 9,9-bis(4-glycidyloxyphenyl)fluorene and this compound | 1.707 | 590 |

| Polyimide | sBPDA and 3SDA (derived from TBBT) | 1.7191–1.7482 | 632.8 |

Thermal and Mechanical Properties of Polymer Materials

The incorporation of this compound into polymer backbones, such as in poly(thioether ether imide)s (PTEIs), results in materials with exceptional thermal stability and robust mechanical properties. researchgate.net The rigid aromatic rings and the stable thioether linkages contribute to high glass transition temperatures (Tg) and excellent resistance to thermal degradation. researchgate.net

For example, a series of PTEIs prepared from this compound and various isomeric bis(chlorophthalimide)s demonstrated Tg values ranging from 196°C to 236°C. researchgate.net The thermal stability of these polymers is further highlighted by their high 5% weight loss temperatures (T5%), which reached up to 529°C in nitrogen and 534°C in air, indicating their suitability for high-temperature applications. researchgate.net In addition to thermal resilience, these polymers can be cast into flexible films exhibiting impressive mechanical strength. researchgate.net Research has documented tensile strengths between 90 and 104 MPa, tensile moduli of 2.3 to 2.6 GPa, and elongations at break in the range of 6.6–7.9%. researchgate.net Such a combination of thermal and mechanical performance makes these materials attractive for use in the aerospace and microelectronics industries. researchgate.net

Table 2: Thermal and Mechanical Properties of Poly(thioether ether imide)s from this compound

| Property | Value Range |

|---|---|

| Inherent Viscosity (dL/g) | 0.40–0.56 |

| Glass Transition Temperature (Tg) | 196–236°C |

| 5% Weight Loss Temperature (T5% in N2) | 509–529°C |

| 5% Weight Loss Temperature (T5% in air) | 508–534°C |

| Tensile Strength | 90–104 MPa |

| Elongation at Break | 6.6–7.9% |

| Tensile Modulus | 2.3–2.6 GPa |

Data sourced from a study on isomeric poly(thioether ether imide)s. researchgate.net

Applications in Membrane Technology

This compound is a key monomer in the synthesis of advanced polymers for membrane-based separation technologies, particularly for energy applications.

Proton exchange membranes (PEMs) are a core component of technologies like water electrolyzers and fuel cells. nih.gov Sulfonated poly(arylene thioether)s synthesized from this compound have emerged as promising alternatives to conventional perfluorinated membranes like Nafion. nih.gov

In one approach, poly(arylene thioether)s are first synthesized via a polycondensation reaction between this compound and an activated aromatic comonomer such as decafluorobiphenyl. nih.gov Subsequently, sulfonic acid groups are introduced onto the polymer backbone. nih.gov These acidic groups facilitate the transport of protons across the membrane.

To enhance the mechanical and chemical stability of these ionomers, which can become water-soluble at high sulfonation levels, they are often blended with other stable polymers like poly(benzimidazole) (PBI) derivatives. nih.gov The resulting blended membranes exhibit excellent thermal stability and enhanced proton conductivity. nih.gov Studies have shown that these novel PEMs can achieve proton conductivities significantly higher than Nafion, particularly at elevated temperatures. For instance, a tetra-sulfonated polymer blend membrane demonstrated proton conductivity approximately 40% higher than Nafion at 90°C and was successfully applied in a water electrolysis cell. nih.gov

Table 3: Performance of a PEM Based on Sulfonated Poly(arylene thioether) Derived from this compound

| Property | Value | Conditions |

|---|---|---|

| Proton Conductivity | 64 to 202 mS cm–1 | Room Temperature |

| Proton Conductivity vs. Nafion | ~40% Higher | 90°C |

| Water Electrolysis Performance | 1.784 V | at 1 A cm–2 current density |

Data for a tetra-sulfonated polymer blended with a PBI derivative. nih.gov

Recyclable and Self-Healing Polymer Systems

The thioether and thiol functionalities inherent to this compound make it a valuable component for designing sustainable polymer systems with recyclable and self-healing capabilities. The underlying principle involves the incorporation of dynamic covalent bonds, specifically disulfide (S-S) linkages, into the polymer network. nih.gov

While polymers made directly from this compound contain stable C-S bonds, these can be designed to include or be converted to dynamic S-S bonds. Disulfide bonds can undergo reversible cleavage and reformation upon the application of an external stimulus like heat or light. nih.govrsc.org This dynamic nature allows a cross-linked polymer network to be broken down and reprocessed, enabling recyclability. nih.gov Furthermore, if a material containing these dynamic bonds is damaged, the bonds can reform across the fractured interface, leading to self-healing. nih.govrsc.org

For example, the inverse vulcanization of vinylic monomers with elemental sulfur creates stable polysulfide copolymers where the S-S bonds can act as dynamic linkages. nih.gov Applying this concept, polymers incorporating structures similar to those derived from this compound could be designed to exhibit thermally driven recycling and self-healing. nih.govresearchgate.net The presence of thiol groups is also crucial, as thiol-disulfide exchange reactions are a key mechanism for network rearrangement and healing. rsc.org This makes monomers like this compound highly relevant for the development of next-generation, sustainable thermosets.

Coordination Chemistry and Metal Complex Formation

Ligand Role in Transition Metal Complexes

As a dithiolate ligand, 4,4'-Thiobisbenzenethiol can coordinate to transition metals through its sulfur atoms. Thiolates are classified as soft Lewis bases and therefore tend to form strong bonds with soft Lewis acidic metal centers. researchgate.net The coordination can result in the formation of mononuclear or polynuclear metal complexes, depending on the reaction conditions and the nature of the metal precursor.

The presence of two thiol groups allows this compound to act as a bridging ligand between two or more metal centers, leading to the formation of coordination polymers. researchgate.netresearchgate.net The geometry of these complexes can vary, with possibilities including linear, tetrahedral, or octahedral coordination around the metal center, influenced by the coordination preferences of the metal ion and the presence of other ancillary ligands. espublisher.comresearchgate.net

Commonly, the synthesis of such complexes involves the reaction of a metal salt with the thiol ligand in a suitable solvent. espublisher.com The thiol protons are typically lost upon coordination to the metal center.

While the coordination chemistry of thiol-containing ligands is well-established, specific research detailing the synthesis and crystal structure of discrete transition metal complexes with this compound as the primary ligand is not extensively available in the provided search results. However, based on the principles of coordination chemistry with similar dithiolate ligands, the following characteristics can be anticipated:

| Property | Expected Characteristic |

| Coordination Modes | Bridging, Chelating (less common for this ligand) |

| Common Metal Partners | Soft transition metals (e.g., Ag(I), Cu(I), Cd(II), Hg(II), Zn(II)) |

| Resulting Structures | Mononuclear complexes, Dinuclear complexes, Coordination polymers |

| Bonding | Primarily covalent M-S bonds |

This table is based on general principles of dithiolate coordination chemistry, as specific data for this compound complexes were not found in the search results.

Metal-Organic Frameworks (MOFs) Synthesis and Properties

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. unt.edu The dithiolate nature of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. nih.gov The length and geometry of the this compound linker can influence the pore size and topology of the resulting framework. nih.gov

The synthesis of MOFs utilizing thiol-containing linkers is often carried out using solvothermal or hydrothermal methods. nih.govresearchgate.net These methods involve heating a mixture of the metal salt and the organic linker in a sealed vessel, often in a high-boiling point solvent. researchgate.netnih.gov The choice of solvent, temperature, and reaction time can significantly impact the crystallinity and phase of the resulting MOF. espublisher.com

MOFs constructed with thiol-based linkers can exhibit a range of interesting properties. The presence of sulfur atoms within the framework can impart a high affinity for soft metal ions, making these materials potentially useful for applications such as the selective adsorption of heavy metals like mercury. rsc.org Furthermore, the porosity of these materials can be exploited for gas storage and separation applications. unt.edu The specific surface area and pore size distribution are critical parameters that determine the adsorption capacity and selectivity of the MOF.

Although the synthesis of thiol-functionalized MOFs is an active area of research, specific examples of MOFs constructed solely from this compound as the linker were not detailed in the provided search results. However, the general properties of such hypothetical MOFs can be tabulated based on the characteristics of other thiol-containing MOFs.

| Property | Potential Characteristic/Application |

| Synthesis Method | Solvothermal/Hydrothermal |

| Potential Metal Nodes | Zn(II), Cd(II), Cu(II), etc. |

| Porosity | Potentially porous, with pore size dependent on the framework topology |

| Potential Applications | Gas storage, selective adsorption of heavy metals, catalysis |

This table presents potential characteristics based on the properties of similar thiol-based MOFs, as specific data for MOFs synthesized with this compound were not available in the search results.

Electrochemical Research and Energy Storage Applications

Electrochemical Sensor Fabrication

The thiol (-SH) groups in 4,4'-Thiobisbenzenethiol (TBBT) allow it to spontaneously form stable, self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). nih.govresearchgate.net This property is fundamental to its use in the fabrication of highly sensitive and selective electrochemical sensors. When a gold electrode is exposed to a solution containing TBBT, the sulfur atom of one thiol group forms a strong covalent bond with the gold surface, creating an organized, dense monolayer. nih.gov This process leaves the second thiol group exposed and available for further functionalization, such as the immobilization of biorecognition elements. nih.gov

A notable application is in the construction of electrochemical immunosensors. For instance, a sensor for the detection of hemagglutinin from the avian influenza virus H5N1 was developed using this method. The fabrication process involved the following steps:

Modification of a gold electrode with a TBBT SAM.

Attachment of gold colloidal nanoparticles to the exposed thiol groups of the TBBT monolayer.

Immobilization of antibody fragments (single-chain variable fragments, scFv) specific to hemagglutinin H5.

Blocking of any remaining active sites with bovine serum albumin to prevent non-specific binding.

This layered approach creates a well-defined and stable interface for highly specific biological interactions. nih.gov

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to probe the interfacial properties of electrodes. nih.gov It is particularly well-suited for sensors based on TBBT SAMs. The dense, insulating nature of the TBBT monolayer can effectively passivate the electrode surface, and this change in interfacial properties is readily measured by EIS. nih.govresearchgate.net

In the context of the avian influenza virus immunosensor, EIS was the primary method for detecting the binding of hemagglutinin to the immobilized antibody fragments. The binding event at the electrode surface alters the local dielectric and ionic environment, leading to a measurable change in the impedance spectrum. This change, typically in the charge-transfer resistance, can be correlated to the concentration of the target analyte.

The performance of this TBBT-based impedimetric sensor demonstrated high sensitivity, achieving a detection limit of 0.6 pg/mL for a specific variant of the H5N1 hemagglutinin. A miniaturized version using screen-printed gold electrodes also showed excellent performance, with a detection limit of 0.9 pg/mL and a linear detection range from 1 to 8 pg/mL. This highlights the effectiveness of using TBBT in impedimetric methodologies for sensitive and specific biomolecule detection.

Rechargeable Metal Batteries

Research into advanced energy storage has identified this compound as a precursor for novel cathode materials, particularly for lithium-sulfur batteries.

Currently, there is limited specific research available in the public domain detailing the use of this compound or its direct polymeric derivatives as cathode materials in sodium-ion batteries.

There is no specific research available in the public domain that details the combined use of this compound-based materials with ion-conducting membranes like Nafion for performance enhancement in rechargeable metal batteries. However, TBBT has been identified as a comonomer for synthesizing sulfonated poly(arylene thioether)s, which are materials designed for use as proton exchange membranes.

One of the most promising applications of this compound in energy storage is its use as a monomer to create polyphenyl polysulfide (PPPS) polymers for lithium-sulfur (Li-S) battery cathodes. nih.govrsc.org Li-S batteries are a next-generation technology with a very high theoretical energy density, but they suffer from issues like the dissolution of lithium polysulfide intermediates into the electrolyte, which leads to capacity fade (the "shuttle effect"). researchgate.netmdpi.com

By chemically bonding sulfur within a polymer backbone, the dissolution of polysulfides can be effectively suppressed. Researchers have synthesized a new class of PPPS materials through a condensation reaction between TBBT and elemental sulfur at various molar ratios. rsc.org These resulting polymers act as the cathode material, where the sulfur chains are electrochemically active.

The electrochemical performance of these PPPS cathodes was evaluated in Li-S half-cells. The results showed that the specific capacity of the cathode is directly related to the sulfur content in the polymer, which is controlled by the initial TBBT-to-sulfur molar ratio. While higher sulfur content leads to a higher initial capacity, it can also result in lower capacity retention over cycling. rsc.org

Electrochemical Performance of Polyphenyl Polysulfide Cathodes

The table below summarizes the performance of different polyphenyl polysulfide (PPPS) cathodes synthesized from this compound (TBBT) and Sulfur (S) at a 0.1C rate.

| Cathode Material | TBBT:S Molar Ratio | Theoretical Specific Capacity (mAh g⁻¹) | First Discharge Capacity (mAh g⁻¹) | Capacity after 100 Cycles (mAh g⁻¹) | Capacity Retention (%) |

| PPPS-11 | 1:1 | 215.8 | 215.6 | 156.3 | 72.5% |

| PPPS-12 | 1:2 | 382.2 | 383.9 | 249.6 | 65.0% |

| PPPS-13 | 1:3 | 514.5 | 460.1 | 280.8 | 61.0% |

| PPPS-14 | 1:4 | 622.1 | 559.9 | 324.1 | 57.9% |

Data sourced from research on polyphenyl polysulfide as a new polymer cathode material for Li-S batteries. rsc.org

Redox Flow Cells

Based on available research, there are no specific studies detailing the application of this compound or its polymeric derivatives in redox flow cells. Research in organic redox flow batteries has primarily focused on other redox-active molecules like TEMPO, viologen, and thianthrene (B1682798) derivatives. rsc.orgnih.govnih.govresearchgate.net

Surface Science and Self Assembled Monolayers Sams Research

Spontaneous Formation of SAMs on Metal Surfaces (e.g., Gold, Silver)

Self-assembled monolayers of TBBT readily form on the surfaces of noble metals like gold and silver. researchgate.netuh.edu This spontaneous assembly is driven by the strong chemical affinity between the sulfur atoms of the thiol groups and the metal atoms. uh.edu The process typically involves immersing a clean metal substrate into a dilute solution of TBBT. ethz.ch

The formation of these monolayers is a well-established method for modifying the surface properties of materials. ethz.ch While gold has been a primary focus of research due to its inertness and the reproducible formation of well-ordered SAMs, TBBT also forms stable monolayers on silver. uh.edursc.orgmpg.de The nature of the coordination between the TBBT molecules and the different metal surfaces can, however, lead to variations in the resulting monolayer's characteristics.

Structural Characteristics and Adsorption Behavior of TBBT SAMs

The structure and adsorption behavior of TBBT SAMs on metal surfaces have been extensively studied using a variety of surface-sensitive techniques, including surface-enhanced Raman scattering (SERS), X-ray photoelectron spectroscopy (XPS), and scanning tunneling microscopy (STM). researchgate.netmpg.de

The adsorption of TBBT onto a gold surface involves the cleavage of the S-H bond in one of the thiol groups and the subsequent formation of a strong gold-thiolate (Au-S) covalent bond. researchgate.netresearchgate.net This process results in one of the thiol groups anchoring the molecule to the metal substrate, while the other remains free and exposed at the monolayer's outer surface. researchgate.net The presence of a free thiol group is confirmed by spectroscopic techniques that detect the characteristic S-H stretching vibration. researchgate.net

The formation of the Au-S bond is a complex process that is believed to begin with the physisorption of the thiol group onto the gold surface, followed by the deprotonation of the thiol to form a thiolate radical, which then chemisorbs to the surface. researchgate.net The nature of the gold-sulfur bond is a subject of ongoing research, with evidence suggesting it has both covalent and ionic characteristics. nih.gov

Table 1: Adsorption Characteristics of TBBT on Gold Surfaces

| Parameter | Description | Supporting Evidence |

|---|---|---|

| Bonding | Formation of a gold-thiolate (Au-S) covalent bond. researchgate.netresearchgate.net | Loss of the S-H proton upon adsorption. researchgate.net |

| Free Functional Group | One thiol (-SH) group remains free at the surface. researchgate.net | Presence of ν(S-H) at 2513 cm⁻¹ in SERS spectra. researchgate.net |

| Adsorption Process | Spontaneous self-assembly from solution. researchgate.netethz.ch | Formation of ordered monolayers upon immersion of substrate. ethz.ch |

On gold surfaces, TBBT molecules in a SAM are generally oriented with one of the benzene (B151609) rings tilted with respect to the surface. researchgate.netnih.gov This tilted orientation is inferred from the enhancement of specific vibrational modes in SERS spectra, such as those associated with the C-S and aromatic C-H bonds. researchgate.netnih.gov The angle of the two phenyl groups in the TBBT molecule is approximately 110° due to the sp3 hybridization of the central sulfur atom. researchgate.net

Studies on similar aromatic thiol SAMs on gold and silver have shown that the biphenyl (B1667301) planes are tilted away from the surface normal. acs.org The precise tilt and rotation angles can be influenced by the nature of the metal substrate and any terminal substituents on the molecule. acs.org

Surface Passivation and Defect Analysis

TBBT SAMs can effectively passivate the underlying metal surface, creating a barrier that can inhibit electrochemical reactions. researchgate.netnih.gov Electrochemical techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) have demonstrated that TBBT monolayers on gold exhibit a low ratio of pinhole defects, indicating a high degree of surface coverage. researchgate.netnih.gov For instance, a passivation efficiency (θ) of 99.6% has been reported for TBBT on gold. researchgate.netnih.gov

The ability to form dense, well-ordered monolayers with minimal defects is crucial for applications where the SAM is intended to act as a protective layer or as a dielectric in molecular electronic devices. researchgate.net While TBBT SAMs provide an excellent barrier to the penetration of hydrated ions, their ability to resist the penetration of organic species may be less effective. researchgate.net

Table 2: Surface Passivation Properties of TBBT SAMs on Gold

| Property | Measurement Technique | Finding |

|---|---|---|

| Pinhole Defect Ratio | Electrochemical CV and EIS | Low, with a passivation efficiency (θ) of 99.6%. researchgate.netnih.gov |

| Surface Morphology | Atomic Force Microscopy (AFM) | Provides detailed information on the surface structure. researchgate.net |

| Barrier Properties | Electrochemical analysis | Effective against hydrated ionic probes. researchgate.net |

Interactions of TBBT SAMs with Metal Ions and Nanoparticles

The presence of a free thiol group at the surface of a TBBT SAM provides a reactive site for the covalent attachment of metal ions and nanoparticles. researchgate.netnih.gov This feature is extensively utilized in the construction of hierarchical nanostructures.

Research has shown that copper ions (Cu²⁺) can react with TBBT SAMs on gold. researchgate.netnih.gov Spectroscopic analysis indicates that the copper is present on the monolayer in the +1 oxidation state (Cu(I)). researchgate.netnih.gov This interaction demonstrates the potential for using TBBT SAMs as platforms for sensing or sequestering metal ions.

Furthermore, metal nanoparticles, such as silver and gold, can be effectively adsorbed onto TBBT SAMs through covalent linkages. researchgate.netnih.gov This has been confirmed by scanning electron microscopy, which shows the distribution of nanoparticles on the SAM-modified surface, and by SERS, which can detect the vibrational signatures of the TBBT molecule within a metal-nanoparticle/TBBT/metal sandwich structure. researchgate.netnih.gov This capability is significant for applications in areas such as biosensing and molecular electronics, where the precise positioning of nanoparticles is essential.

Biological and Biomedical Research Applications

Aiding Protein Integrity: The Role in Thiol-Disulfide Exchange Reactions

The intricate process of protein folding is essential for its biological function. Aromatic dithiols, the class of molecules to which 4,4'-Thiobisbenzenethiol belongs, play a crucial role in this process by mimicking the function of protein disulfide isomerase (PDI). PDI is a critical enzyme that catalyzes the formation and rearrangement of disulfide bonds, ensuring proteins achieve their correct three-dimensional structure. The use of aromatic dithiols like this compound in redox buffers has been demonstrated to enhance both the speed and efficiency of in-vitro protein folding. nih.gov These compounds participate in thiol-disulfide exchange reactions, a fundamental chemical process where a thiol group attacks a disulfide bond, leading to the formation of a new disulfide bond and a new thiol. This dynamic exchange is vital for correcting non-native disulfide bonds that can form during protein synthesis, thus preventing misfolding and aggregation.

A Double-Edged Sword: Investigating the Cytotoxic Effects of this compound

The reactivity of this compound's thiol groups also makes it a candidate for therapeutic applications, particularly in oncology. Its cytotoxic effects are a subject of ongoing research, with a focus on its anticancer potential and its interaction with key proteins involved in programmed cell death.

Untapped Potential: Anticancer Activity Against Cancer Cell Lines

While the direct anticancer activity of this compound against specific cancer cell lines is not yet extensively documented in publicly available research, the broader class of sulfur-containing organic molecules has shown significant promise in this area. For instance, various thiosemicarbazone derivatives have demonstrated cytotoxic effects against a range of cancer cell lines, including breast and colon cancer. The investigation into the specific efficacy of this compound as a standalone anticancer agent represents a promising avenue for future research.

Modulating Cell Death: Impact on Caspase-3 Protein's Catalytic Activity

A significant aspect of this compound's cytotoxic potential lies in its ability to affect the catalytic activity of caspase-3. Caspase-3 is a key executioner enzyme in the apoptotic pathway, responsible for the cleavage of various cellular proteins and the ultimate dismantling of the cell. The activity of caspase-3 is dependent on a critical cysteine residue in its active site. Thiol-reactive compounds, including dithiols, can interact with this cysteine, potentially modulating the enzyme's activity. It has been noted that this compound acts as a reducing agent and influences the catalytic activity of caspase-3 protein. This interaction could either inhibit or enhance apoptosis, depending on the cellular context and the concentration of the compound, making it a target for therapeutic intervention in diseases characterized by dysregulated apoptosis, such as cancer.

Limited Evidence: Exploring the Antimicrobial Properties

Building Sensitive Detectors: Applications in Biosensing Platforms

In the realm of diagnostics, this compound has found a valuable application in the construction of biosensing platforms. Its ability to form stable, well-organized self-assembled monolayers (SAMs) on gold surfaces is a key enabling technology for the development of highly sensitive and specific immunosensors.

A Foundation for Detection: Development of Immunosensors

The principle behind the use of this compound in immunosensors lies in its bifunctional nature. One of the thiol groups anchors the molecule to a gold electrode, creating a stable and uniform surface. The second thiol group remains exposed, providing a reactive site for the covalent attachment of biorecognition molecules, such as antibodies. This precise orientation and attachment are crucial for the proper functioning of the immunosensor.

While specific immunosensors for Influenza A virus and Collagen I utilizing this compound are not extensively detailed in published research, the fundamental principles of its application are well-established. The functionalized surface can be used to capture specific antigens, such as viral proteins or disease biomarkers. The binding event can then be detected through various electrochemical or optical methods. The use of this compound-based SAMs provides a versatile and robust platform for the development of a wide range of immunosensors for various diagnostic targets.

Application of Surface-Enhanced Raman Scattering (SERS) in Biosensing

The compound this compound (TBBT) plays a significant role in the development of biosensors through its application in Surface-Enhanced Raman Scattering (SERS). Its utility stems from its ability to form stable, self-assembled monolayers (SAMs) on the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), which are commonly used as SERS substrates. nih.govacs.org The unique bifunctional nature of TBBT, possessing two thiol (-SH) groups, allows it to act as a molecular linker, which is crucial for the fabrication of complex biosensing platforms. nih.gov

Research has demonstrated that TBBT spontaneously forms SAMs on gold surfaces. nih.govacs.org SERS is a key analytical technique used to investigate the structural orientation and adsorption behavior of TBBT within these monolayers. nih.govacs.org Spectroscopic analysis reveals that TBBT typically anchors to the metal surface through the loss of a hydrogen atom from one of its thiol groups, forming a strong gold-sulfur (Au-S) or silver-sulfur (Ag-S) bond. nih.govacs.orgrsc.org Crucially, the second thiol group at the other end of the molecule remains free and points away from the surface. nih.govacs.org The presence of this free mercapto group is confirmed by the detection of its characteristic vibrational bands in the SERS spectrum, providing a clear signature of the monolayer's structure. nih.govacs.org

This specific orientation is fundamental to TBBT's application in biosensing. The exposed, reactive thiol groups on the SAM surface serve as attachment points for the covalent immobilization of other nanoparticles or biological recognition elements. nih.gov For instance, metal nanoparticles can be effectively adsorbed onto the TBBT SAM, creating a "sandwich" structure (e.g., Au/TBBT SAMs/Ag nanoparticle) that can further enhance the Raman signal for ultra-sensitive detection. nih.gov This layered approach allows for the design of intricate nanosensors. rsc.org

The configuration and adsorption behavior of TBBT on silver nanoparticles have been studied under various conditions, showing different possible surface species, including single-end, double-end, and bridge-like adsorption. rsc.org Each adsorption state presents distinct spectral characteristics in SERS, which, when combined with theoretical studies like Density Functional Theory (DFT), allows for a precise understanding of the molecular-level interactions. rsc.org This detailed characterization is vital for designing reproducible and reliable SERS-based biosensors. rsc.org

The table below summarizes key SERS spectral data for this compound adsorbed on a gold surface, aiding in the identification of its binding state. nih.govacs.org

| Raman Shift (cm⁻¹) | Vibrational Assignment | Implication for Adsorption State |

| 2513 | ν(S-H) Stretching | Indicates the presence of a free, non-bonded thiol (-SH) group. |

| 1064 | ν(C-S) Stretching | Enhancement suggests interaction of the sulfur atom with the surface. |

| 910 | δ(C-S-H) Bending | Confirms the presence of a free, non-bonded thiol (-SH) group. |

| 3044 | Aromatic ν(C-H) Vibration | Enhancement indicates the benzene (B151609) ring is part of the monolayer. |

| Absence of S-S | No ν(S-S) Stretching observed | Illustrates that TBBT adsorbs without forming disulfide bonds. |

This interactive table provides key SERS peak assignments for this compound when forming a self-assembled monolayer on a gold substrate.

Antioxidant Properties

This compound is recognized chemically as a reducing agent. cymitquimica.comverypharm.com This characteristic is attributed to its thiol (-SH) groups, which can participate in redox reactions. cymitquimica.com While its function as a reducing agent in organic synthesis is established, its specific antioxidant properties in a biological context are not extensively detailed in scientific literature. verypharm.comverypharm.com Some sources suggest that, based on its chemical nature, it holds potential for protecting against cellular and tissue damage induced by oxidative stress. verypharm.com However, detailed research findings and dedicated studies characterizing the mechanisms and efficacy of this compound as a biological antioxidant are not widely available in published research.

Environmental Remediation and Analytical Applications

Removal of Heavy Metals from Contaminated Samples

The molecular structure of 4,4'-Thiobisbenzenethiol, which features two thiol (-SH) functional groups on a rigid aromatic backbone, suggests its potential as a chelating agent for heavy metal remediation. The sulfur atoms in the thiol groups act as soft Lewis bases, which have a strong affinity for soft Lewis acid heavy metal ions such as mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺). This affinity forms the chemical basis for using thiol-containing compounds to capture and remove such metals from contaminated environments. The formation of stable metal-sulfur bonds (mercaptides) is the primary mechanism for this sequestration.

In principle, materials functionalized with or derived from this compound could be developed into effective adsorbents. Porous organic polymers, for instance, could be synthesized using this compound as a monomer to create a robust, high-surface-area material with a high density of accessible thiol binding sites. Such materials are prized for their potential in environmental remediation due to their chemical stability and efficiency in capturing pollutants.

However, despite the strong theoretical potential for its use in environmental remediation, a comprehensive review of available scientific literature reveals a lack of specific research studies focused on the application of this compound for the removal of heavy metals. Detailed research findings, including specific adsorption capacities for different heavy metals, removal efficiencies under various environmental conditions (e.g., pH, temperature, competing ions), and the kinetics of the adsorption process, are not documented for adsorbents directly synthesized from or based on this particular compound.

Consequently, as there are no specific research findings or performance data available, the generation of data tables detailing its effectiveness in heavy metal removal is not possible at this time.

Computational and Theoretical Studies of 4,4 Thiobisbenzenethiol

Density Functional Theory (DFT) Studies for Structural and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become one of the most popular and versatile methods available in computational chemistry.

DFT studies have been applied to 4,4'-Thiobisbenzenethiol to verify its adsorption states on the surface of silver nanoparticles. researchgate.net The structural and electronic properties of TBBT, such as its molecular geometry, orbital energies, and charge distribution, can be accurately predicted using DFT. These calculations are essential for understanding how TBBT molecules interact with metal surfaces and with each other in self-assembled monolayers.

Key electronic properties that can be determined from DFT calculations include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and electronic transport properties of the molecule.

| Property | Significance |

| Optimized Molecular Geometry | Provides the most stable three-dimensional structure of the molecule, including bond lengths and angles. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |